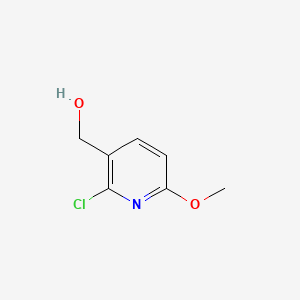

(2-Chloro-6-methoxypyridin-3-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(2-chloro-6-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVUBTFCQLRCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of (2-Chloro-6-methoxypyridin-3-yl)methanol

An In-Depth Technical Guide to the Synthesis of (2-Chloro-6-methoxypyridin-3-yl)methanol for Researchers and Drug Development Professionals

This compound is a key heterocyclic building block in the field of medicinal chemistry. Its substituted pyridine core is a prevalent motif in numerous pharmacologically active compounds.[1] The specific arrangement of the chloro, methoxy, and hydroxymethyl groups offers a versatile scaffold for synthetic chemists, providing multiple reaction sites for further molecular elaboration. The chlorine atom is amenable to various cross-coupling reactions, the methoxy group can influence metabolic stability and conformation, and the primary alcohol function serves as a handle for esterification, etherification, or oxidation to introduce further diversity.[1] This guide provides a detailed examination of a robust and well-documented synthetic pathway to this valuable intermediate, intended for researchers and scientists in the drug development sector.

Retrosynthetic Analysis: Devising a Logical Pathway

A logical retrosynthetic approach to this compound identifies the final hydroxymethyl group as a key disconnection point. This group can be readily formed by the reduction of a more oxidized functional group at the C3 position, such as an aldehyde or a carboxylic acid. The corresponding aldehyde, 6-chloro-2-methoxypyridine-3-carbaldehyde, is a known compound and represents a key late-stage intermediate.[2] This retrosynthetic logic forms the basis of the primary synthesis pathway detailed herein.

Caption: Retrosynthetic analysis of this compound.

Primary Synthesis Pathway: From Nitration to the Final Alcohol

This pathway is a robust, multi-step sequence starting from the commercially available 2-Chloro-6-methoxypyridine. It relies on classical, well-understood transformations of functional groups on the pyridine ring.

Caption: Overview of the multi-step synthesis pathway.

Step 1: Electrophilic Nitration of 2-Chloro-6-methoxypyridine

Expertise & Causality: The synthesis commences with the nitration of 2-chloro-6-methoxypyridine. The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the methoxy group at the C6 position is an activating group, directing electrophiles to the ortho (C5) and para (C3) positions. The C3 position is sterically less hindered and electronically favored, leading to the desired 3-nitro product, 2-chloro-6-methoxy-3-nitropyridine.[3][4][5] A mixture of concentrated sulfuric and fuming nitric acid provides the necessary potent nitrating agent (nitronium ion, NO₂⁺).

Experimental Protocol:

-

A mixture of 1600 ml of concentrated sulfuric acid and 800 ml of fuming nitric acid is prepared and cooled to 0°C in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

-

143.6 g (1 mole) of 2-chloro-6-methoxypyridine is added dropwise to the stirred acid mixture over one hour, ensuring the temperature is maintained at or below 20°C.

-

The reaction mixture is allowed to warm to 20°C and stirred for an additional three hours.

-

The mixture is then carefully poured onto approximately 5000 g of crushed ice with vigorous stirring.

-

The precipitated yellow solid is collected by vacuum filtration.

-

The product is washed extensively with water until the filtrate is acid-free (neutral pH).

-

The solid is dried to yield 2-chloro-6-methoxy-3-nitropyridine.[3]

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-6-methoxypyridine | |

| Reagents | Conc. H₂SO₄, Fuming HNO₃ | [3] |

| Temperature | 0°C to 20°C | [3] |

| Reaction Time | ~4 hours | [3] |

| Typical Yield | 80-83% | [3] |

| Product | 2-Chloro-6-methoxy-3-nitropyridine | [5] |

Step 2: Reduction of the Nitro Group

Expertise & Causality: The nitro group is a versatile precursor to an amino group. A common and effective method for this transformation on an aromatic ring is the use of stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.[6] This method is generally preferred in laboratory settings for its high efficiency and tolerance of other functional groups like chlorides and ethers.

Experimental Protocol (Representative):

-

To a solution of 2-chloro-6-methoxy-3-nitropyridine (1 mole) in a suitable solvent (e.g., concentrated HCl or ethanol), add stannous chloride dihydrate (SnCl₂·2H₂O, ~2-3 equivalents) portion-wise while cooling to control the initial exotherm.

-

After the addition is complete, heat the reaction mass to 35–40°C and stir for 5–6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize carefully with a base (e.g., NaOH or NaHCO₃ solution) to precipitate tin salts.

-

Extract the product, 3-amino-2-chloro-6-methoxypyridine, with an organic solvent like ethyl acetate or dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Step 3: Conversion of Amine to Carboxylic Acid via Sandmeyer Reaction and Hydrolysis

Expertise & Causality: This two-part step first converts the amino group into a more versatile nitrile group using the Sandmeyer reaction. The amine is diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) cyanide catalyst to yield the corresponding nitrile. Subsequently, the nitrile is hydrolyzed under acidic conditions to the carboxylic acid.[7] This sequence is a reliable method for introducing a carboxyl group in place of an amino group on an aromatic ring.

Experimental Protocol (Representative):

-

Diazotization & Cyanation:

-

Dissolve the 3-amino-2-chloro-6-methoxypyridine in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5°C.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. An evolution of nitrogen gas will be observed.

-

Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) to ensure completion.

-

-

Hydrolysis:

-

Isolate the crude 2-chloro-6-methoxypyridine-3-carbonitrile.

-

Add the nitrile to a mixture of concentrated sulfuric acid and water.[7]

-

Heat the mixture to reflux (e.g., 100-110°C) for several hours until the reaction is complete (monitored by TLC).[7]

-

Cool the reaction mixture and pour it onto ice.

-

Collect the precipitated 2-chloro-6-methoxypyridine-3-carboxylic acid by filtration, wash with water, and dry.

-

Step 4: Reduction of the Carboxylic Acid to the Alcohol

Expertise & Causality: The final step is the reduction of the carboxylic acid to the primary alcohol. While strong reducing agents like LiAlH₄ could be used, borane complexes such as borane-tetrahydrofuran (BH₃·THF) are often preferred for their selectivity and milder reaction conditions.[8] Borane effectively reduces carboxylic acids without affecting many other functional groups, including the chloro-substituent on the pyridine ring.

Experimental Protocol:

-

Dissolve 2-chloro-6-methoxypyridine-3-carboxylic acid (1 mole) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a 1 M solution of borane-THF complex (BH₃·THF, ~1-1.2 equivalents) dropwise. Control the rate of addition to manage the evolution of hydrogen gas.[8]

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[8]

-

Carefully quench the reaction by the slow addition of methanol or water, followed by dilute hydrochloric acid.[8]

-

Extract the product, this compound, with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Alternative Final Step: Reduction of an Aldehyde Intermediate

An efficient alternative converges on the key intermediate 6-chloro-2-methoxypyridine-3-carbaldehyde.[2] While its synthesis from 2-chloro-6-methoxypyridine is a separate process (potentially via ortho-lithiation followed by formylation), once obtained, its reduction to the target alcohol is highly straightforward.

Expertise & Causality: The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[9] Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but typically does not affect esters, amides, or chloroarenes under standard conditions.[10] Its ease of handling and workup makes it a preferred choice over more reactive hydrides like LiAlH₄ for this specific transformation.

Caption: Final reduction step from the aldehyde intermediate.

Experimental Protocol (Representative):

-

Dissolve 6-chloro-2-methoxypyridine-3-carbaldehyde (1 mole) in a suitable solvent system, such as a mixture of methanol (MeOH) and tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, ~1.1 equivalents) portion-wise to the stirred solution.[10]

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.

-

Monitor the reaction by TLC until all the starting aldehyde has been consumed.

-

Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl).

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 6-Chloro-2-methoxypyridine-3-carbaldehyde | [2] |

| Reagent | Sodium Borohydride (NaBH₄) | [10] |

| Solvent | Methanol / THF | [10] |

| Temperature | 0°C to Room Temperature | |

| Typical Yield | High (>90%) |

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step pathway starting from 2-chloro-6-methoxypyridine. The sequence involving nitration, reduction to an amine, Sandmeyer reaction, hydrolysis, and final reduction of the resulting carboxylic acid is a robust, albeit lengthy, route grounded in fundamental organic chemistry principles. A more convergent and highly efficient approach involves the direct reduction of the corresponding aldehyde, 6-chloro-2-methoxypyridine-3-carbaldehyde, using sodium borohydride. The choice of pathway will depend on the availability of starting materials and the desired scale of the synthesis. Both routes provide access to this valuable building block, enabling further exploration in drug discovery and development programs.

References

-

PrepChem. (n.d.). Synthesis of 2-chloro-3nitro-6-methoxy-pyridine. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Google Patents. (n.d.). CN106518630A - Method for synthesizing 6-chloro-2-methoxytoluene.

-

HETEROCYCLES, Vol. 36, No. 4, 1993. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloro-6-methoxypurine (3). [Diagram]. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Organic Syntheses. (n.d.). Procedure 10. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methoxypyridine-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methoxy-3-nitropyridine. Retrieved from [Link]

-

Khan Academy. (n.d.). Formation of alcohols using hydride reducing agents. Retrieved from [Link]

-

PubMed. (n.d.). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]

- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.

-

PubChem. (n.d.). 2-Chloro-6-methylpyridine-3-carbaldehyde. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 5. 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 7. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

synthesis of (2-Chloro-6-methoxypyridin-3-yl)methanol from starting materials

An In-depth Technical Guide for the Synthesis of (2-Chloro-6-methoxypyridin-3-yl)methanol

Abstract: This guide provides a detailed, two-step synthetic pathway for the preparation of this compound, a valuable substituted pyridine building block for pharmaceutical and materials science research. The strategy hinges on the highly regioselective formylation of commercially available 2-Chloro-6-methoxypyridine via directed ortho-metalation, followed by a chemoselective reduction of the resulting aldehyde. This document offers field-proven experimental protocols, mechanistic insights, and critical safety considerations, designed for researchers and drug development professionals.

Introduction

The Target Molecule: A Versatile Heterocyclic Intermediate

This compound is a functionalized pyridine derivative. The presence of three distinct functional groups—a reactive chlorine atom, a methoxy group, and a primary alcohol—on a central pyridine scaffold makes it a highly versatile intermediate for constructing more complex molecular architectures. The chloro group can be displaced or used in cross-coupling reactions, the methoxy group influences the electronic properties of the ring, and the hydroxymethyl group provides a handle for esterification, etherification, or oxidation.

Strategic Approach: Retrosynthesis and Pathway Selection

A logical retrosynthetic analysis of the target molecule points to the disconnection of the C-OH bond of the primary alcohol, identifying 2-Chloro-6-methoxypyridine-3-carbaldehyde as the key immediate precursor. This aldehyde can, in turn, be derived from the formylation of 2-Chloro-6-methoxypyridine.

This two-step approach is selected for its efficiency and high degree of control:

-

Step 1: Formylation via Directed ortho-Metalation (DoM) : This method offers superior regioselectivity for introducing the formyl group at the C-3 position, a task that can be challenging with classical electrophilic aromatic substitution on pyridine rings.

-

Step 2: Selective Aldehyde Reduction : The reduction of the intermediate aldehyde to the primary alcohol is a robust and high-yielding transformation that can be achieved with mild, selective reagents, preserving the other functional groups.

Synthesis Pathway Overview

The selected synthetic route proceeds in two distinct, high-yielding steps starting from 2-Chloro-6-methoxypyridine.

Caption: Mechanism of Directed ortho-Metalation and formylation.

Detailed Experimental Protocol

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Reagents:

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

2-Chloro-6-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To the reaction flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and diisopropylamine (1.1 equivalents).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at this temperature.

-

In a separate flask, dissolve 2-Chloro-6-methoxypyridine (1.0 equivalent) in anhydrous THF.

-

Add the solution of 2-Chloro-6-methoxypyridine dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature to ensure complete lithiation.

-

Add anhydrous DMF (1.5 equivalents) dropwise, again keeping the temperature below -70 °C. A color change is typically observed.

-

After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C.

-

Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, 6-Chloro-2-methoxypyridine-3-carbaldehyde,[1] is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Step 2: Selective Reduction to the Target Alcohol

Principle and Rationale

The conversion of the intermediate aldehyde to this compound is achieved through nucleophilic addition of a hydride. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not affect the pyridine ring, the chloro substituent, or the methoxy group under standard conditions. [2]The reaction is operationally simple and typically proceeds with high yield.

Detailed Experimental Protocol

-

Apparatus: A round-bottom flask with a magnetic stir bar.

-

Reagents:

-

2-Chloro-6-methoxypyridine-3-carbaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

-

Procedure:

-

Dissolve the purified 2-Chloro-6-methoxypyridine-3-carbaldehyde (1.0 equivalent) in methanol in the round-bottom flask.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add sodium borohydride (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes. Effervescence (hydrogen gas evolution) may be observed.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Work-up and Purification

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow, dropwise addition of acetone, followed by water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Dilute the residue with water and extract three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

The resulting crude product, this compound, can be purified by recrystallization or flash column chromatography if necessary.

Data Summary and Safety Considerations

Reagent Data Table (Illustrative Scale)

| Compound | M.W. ( g/mol ) | Equivalents | Amount | Moles |

| 2-Chloro-6-methoxypyridine | 143.57 | 1.0 | 5.00 g | 34.8 mmol |

| Diisopropylamine | 101.19 | 1.1 | 4.23 mL | 38.3 mmol |

| n-BuLi (2.5 M) | 64.06 | 1.05 | 14.6 mL | 36.5 mmol |

| DMF | 73.09 | 1.5 | 4.05 mL | 52.2 mmol |

| 2-Chloro-6-methoxypyridine-3-carbaldehyde | 171.58 | 1.0 | (Assumed ~5.0 g) | 29.1 mmol |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.2 | 1.32 g | 34.9 mmol |

Safety Precautions

-

Organolithium Reagents (n-BuLi): Highly pyrophoric and react violently with water. Must be handled under a strict inert atmosphere using proper syringe techniques. [3]* Anhydrous Solvents (THF): Can form explosive peroxides upon storage. Always use freshly distilled or inhibitor-free anhydrous solvents.

-

Sodium Borohydride (NaBH₄): Corrosive and reacts with acid to produce flammable hydrogen gas. Avoid inhalation of dust.

-

Chlorinated Pyridines: Substituted pyridines can be toxic and irritating. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. [1][4]

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving a regioselective directed ortho-metalation/formylation followed by a chemoselective aldehyde reduction. This guide provides robust protocols and the necessary scientific rationale for its successful implementation in a laboratory setting. The presented methodology is efficient, scalable, and provides access to a valuable building block for further synthetic elaboration in medicinal and materials chemistry.

References

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI. [Link]

-

2-Chloro-6-methoxypyridine. PubChem. [Link]

-

4-(METHYLTHIO)-2-PHENYLQUINAZOLINE. Organic Syntheses. [Link]

- Process for producing 2,3-diamino-6-methoxypyridine.

- Process for producing 2,3-diamino-6-methoxypyridine.

-

2-Chloro-6-methoxypyridine, 98%. J&K Scientific. [Link]

-

6-Chloro-2-methoxypyridine-3-carbaldehyde. PubChem. [Link]

-

Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. ResearchGate. [Link]

-

The Reaction Organolithium Compounds and Grignard Reagents with Electrophiles. Chemistry LibreTexts. [Link]

-

Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Formylation - Common Conditions. Organic Chemistry Portal. [Link]

-

Synthesis of 2-chloro-6-methoxypurine (3). ResearchGate. [Link]

-

Formation of alcohols using hydride reducing agents. Khan Academy. [Link]

-

Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]

-

A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link]

-

The formylation of arylmetal reagents. Thieme Chemistry. [Link]

-

Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Organolithium Reagents. YouTube. [Link]

-

2-Chloro-6-methylpyridine-3-carbaldehyde. PubChem. [Link]

-

Organolithium reagent. Wikipedia. [Link]

-

Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. ResearchGate. [Link]

-

Reduction of carboxylic acids. University of Calgary. [Link]

-

Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. ResearchGate. [Link]

-

Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Royal Society of Chemistry. [Link]

-

Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. YouTube. [Link]

-

A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to (2-Chloro-6-methoxypyridin-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2-Chloro-6-methoxypyridin-3-yl)methanol, a valuable, though not widely cataloged, heterocyclic building block. Due to its unique substitution pattern—a chlorine atom, a methoxy group, and a hydroxymethyl function on a pyridine core—this molecule holds significant potential for the synthesis of novel chemical entities in medicinal chemistry.

While a dedicated CAS number for this compound is not readily found in major chemical databases, indicating it is likely not a stock commercial product, its synthesis is straightforward from a known precursor. This guide will focus on its preparation, predicted properties, and its utility as a synthetic intermediate. An isomer, (6-Chloro-2-methoxypyridin-3-yl)methanol, is cataloged under CAS number 1260812-74-5[1].

Core Chemical Identity and Predicted Properties

This compound is a trifunctional pyridine derivative. The strategic placement of its substituents offers multiple avenues for synthetic diversification.

Structural Information

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₈ClNO₂

-

Molecular Weight: 173.60 g/mol

-

Canonical SMILES: COC1=NC(Cl)=CC=C1CO

Predicted Physicochemical Properties

The properties of the target molecule can be inferred from its aldehyde precursor, 6-Chloro-2-methoxypyridine-3-carbaldehyde, and general chemical principles.

| Property | Precursor: 6-Chloro-2-methoxypyridine-3-carbaldehyde | Predicted: this compound | Justification for Prediction |

| CAS Number | 95652-81-6[2] | Not available | Not a widely cataloged compound. |

| Molecular Weight | 171.58 g/mol [2] | 173.60 g/mol | Addition of two hydrogen atoms during reduction. |

| Physical State | Solid | Likely a solid or a high-boiling point liquid | The introduction of a hydroxyl group increases intermolecular hydrogen bonding, which typically raises the melting and boiling points compared to the corresponding aldehyde. |

| Melting Point | 78-81 °C | Predicted to be in a similar or slightly higher range | Increased intermolecular forces due to hydrogen bonding. |

| Boiling Point | Not available | Predicted to be >200 °C at atmospheric pressure | Alcohols generally have significantly higher boiling points than their corresponding aldehydes. |

| Solubility | Soluble in organic solvents | Predicted to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate) and sparingly soluble in water. | The hydroxyl group will increase polarity and water solubility compared to the aldehyde. |

Synthesis of this compound

The most direct and logical synthetic route to this compound is the reduction of its corresponding aldehyde, 6-Chloro-2-methoxypyridine-3-carbaldehyde. This is a standard and high-yielding transformation in organic chemistry.

Synthetic Pathway

The synthesis involves the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of 6-Chloro-2-methoxypyridine-3-carbaldehyde

This protocol is based on standard procedures for the reduction of aromatic aldehydes[3].

Materials:

-

6-Chloro-2-methoxypyridine-3-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (0.5-1.0 eq)

-

Methanol (solvent)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate (drying agent)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 6-Chloro-2-methoxypyridine-3-carbaldehyde in methanol (approximately 10-15 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding deionized water.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization (Predicted)

The successful synthesis of this compound would be confirmed by standard spectroscopic methods. The following are predicted spectral data:

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Methoxy (-OCH₃) | ~3.9-4.1 | Singlet (s) | |

| Hydroxymethyl (-CH₂OH) | ~4.6-4.8 | Singlet (s) or Doublet (d) if coupled to OH | The singlet is due to the two equivalent protons on the methylene group. |

| Alcohol (-OH) | Variable | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration. |

| Pyridine Ring Protons | ~7.0-8.0 | Two doublets (d) | Aromatic protons on the pyridine ring. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~55 |

| Hydroxymethyl (-CH₂OH) | ~60-65 |

| Pyridine Ring Carbons | ~110-165 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H stretch (alcohol) |

| 2850-3000 | Medium | C-H stretch (aliphatic and aromatic) |

| 1550-1600 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1000-1300 | Strong | C-O stretch (methoxy and alcohol) |

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridyl methanols are important scaffolds in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, and their rigid aromatic core which can be used to orient other functional groups in three-dimensional space. Pyridine derivatives are known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties[4][5].

The specific structural features of this compound make it a versatile intermediate:

-

Hydroxymethyl Group: This functional group can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions to link to other molecular fragments.

-

Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

-

Methoxy Group: The methoxy group influences the electronic properties of the pyridine ring and can be a site for demethylation to reveal a hydroxyl group if desired.

Caption: Potential synthetic transformations of this compound.

This trifunctional nature allows for the systematic exploration of chemical space around the pyridine core, which is a key strategy in lead optimization for drug discovery programs[6].

Safety and Handling

While specific toxicity data for this compound is not available, a robust safety assessment can be made based on its precursor and related chlorinated pyridine compounds.

Precursor Hazards (6-Chloro-2-methoxypyridine-3-carbaldehyde):

-

Harmful if swallowed (Acute Toxicity, Oral, Category 4)[2].

-

Causes skin irritation (Skin Irritation, Category 2)[2].

-

May cause an allergic skin reaction (Skin Sensitization, Category 1)[2].

-

Causes serious eye irritation (Eye Irritation, Category 2)[2].

-

May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[2].

General Hazards of Chlorinated Pyridines:

-

Chlorinated pyridines can be toxic by inhalation, skin contact, and ingestion[7][8].

-

They are often irritants to the skin, eyes, and respiratory system[7][9].

-

Some chlorinated pyridines may cause damage to organs through prolonged or repeated exposure[8].

Recommended Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[10].

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[11].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[12].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility[10].

Conclusion

This compound represents a promising, yet underexplored, building block for synthetic and medicinal chemistry. Its straightforward synthesis from a commercially available precursor opens the door for its use in the creation of diverse molecular libraries. The presence of three distinct functional groups provides chemists with a versatile platform for generating novel compounds with potential therapeutic applications. Adherence to strict safety protocols is essential when handling this and related compounds.

References

-

PubChem. (n.d.). 6-Chloro-2-methoxypyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Capot Chemical. (2026, January 18). MSDS of 6-Chloro-2-methoxy-pyridine-3-carbaldehyde. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

- Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.

- Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry.

-

National Center for Biotechnology Information. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylpyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (2025, August 9). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Retrieved from [Link]

-

MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine.

-

ChemUniverse. (n.d.). (6-CHLORO-4-METHOXYPYRIDIN-3-YL)METHANOL. Retrieved January 25, 2026, from [Link]

Sources

- 1. 1260812-74-5|(6-Chloro-2-methoxypyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 2. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. nj.gov [nj.gov]

- 10. capotchem.com [capotchem.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectral Characteristics of (2-Chloro-6-methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectral data for the compound (2-Chloro-6-methoxypyridin-3-yl)methanol. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a thorough understanding of its spectral properties is crucial for its identification, purity assessment, and quality control. This document offers a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, both predicted and, where available, experimentally confirmed.

Molecular Structure and Key Features

This compound possesses a substituted pyridine ring, a functional group of significant interest in medicinal chemistry. The presence of a chloro group at the 2-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 3-position gives rise to a unique electronic and structural environment, which is reflected in its spectral data.

Figure 1. Chemical structure of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-chloro-6-methoxy-3-pyridinecarboxaldehyde. This reaction is typically carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

An In-depth Technical Guide to the ¹H NMR Spectrum of (2-Chloro-6-methoxypyridin-3-yl)methanol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2-Chloro-6-methoxypyridin-3-yl)methanol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, predicted spectral parameters, and a robust protocol for experimental acquisition. Our approach emphasizes the causal relationships between molecular structure and spectral appearance, ensuring a deep and practical understanding.

Introduction: Structural Elucidation of a Substituted Pyridine

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in medicinal chemistry, and understanding the precise arrangement of its substituents is critical for predicting molecular interactions and reactivity. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such compounds. The unique electronic environment of each proton in the molecule gives rise to a distinct resonance signal, providing a fingerprint of the molecular structure. This guide will walk through the interpretation of this fingerprint.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit five distinct signals. The chemical shifts (δ) are influenced by the electron-withdrawing chloro and pyridine nitrogen atoms, and the electron-donating methoxy group.

Here is the structure with protons labeled for clarity:

Caption: Molecular structure of this compound with proton labeling.

Detailed Signal Predictions

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5 | ~7.6 | Doublet (d) | 1H | This proton is on a carbon adjacent to the electron-withdrawing nitrogen atom, leading to a downfield shift. It is coupled to H4. |

| H4 | ~6.8 | Doublet (d) | 1H | This proton is coupled to H5. The electron-donating effect of the methoxy group (para) and the electron-withdrawing effect of the chloro group (meta) influence its position. |

| -CH₂OH | ~4.7 | Singlet (s) | 2H | The methylene protons are adjacent to a hydroxyl group and the aromatic ring, shifting them downfield. The signal may broaden due to exchange with the hydroxyl proton. |

| -OCH₃ | ~3.9 | Singlet (s) | 3H | The methoxy protons are shielded compared to the aromatic protons and appear as a sharp singlet. This is a characteristic region for methoxy groups attached to an aromatic ring. |

| -OH | Variable | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is often a broad signal. |

Disclaimer: The chemical shifts and coupling constants are predictions based on established principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Spin-Spin Coupling

The two aromatic protons, H4 and H5, are expected to show coupling to each other. This is a classic example of ortho-coupling in a pyridine ring system.

Caption: Predicted spin-spin coupling between H4 and H5.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be self-validating by ensuring proper sample preparation and instrument calibration.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice. If the compound has limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.[1]

-

Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]

-

Filtration: Filter the sample through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp lines and resolving small coupling constants.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Acquisition Time (at): 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay may be needed for quantitative integration.

-

Number of Scans (ns): 8-16 scans are typically adequate for a sample of this concentration.

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Interpreting the Spectrum: A Step-by-Step Guide

-

Identify the Solvent Peak: Locate the residual solvent peak (e.g., ~7.26 ppm for CDCl₃).

-

Assign the Methoxy and Methylene Signals: Look for two singlets, one integrating to 3H (methoxy) and the other to 2H (methylene). The methoxy signal is expected around 3.9 ppm, and the methylene signal around 4.7 ppm.

-

Assign the Aromatic Protons: Identify the two doublets in the aromatic region (typically 6.5-8.5 ppm for pyridines). The downfield doublet corresponds to H5, and the upfield doublet to H4.

-

Identify the Hydroxyl Proton: A broad singlet that may be at a variable chemical shift corresponds to the hydroxyl proton. To confirm, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O and re-acquiring the spectrum, the hydroxyl proton signal will disappear.

-

Measure Coupling Constants: The coupling constant (J-value) for the two doublets should be identical and is expected to be around 8 Hz for ortho-coupling.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. By understanding the influence of the substituents on the chemical shifts and coupling patterns, a confident assignment of all proton signals can be made. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum, which is the foundation of accurate structural elucidation in chemical research and drug development.

References

-

Defense Technical Information Center. (1984). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

National Center for Biotechnology Information. (2-Chloro-6-methylquinolin-3-yl)methanol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. 2-Chloro-6-methoxypyridine. PubChem. Retrieved from [Link]

-

OpenOChem Learn. Interpreting 1H NMR. Retrieved from [Link]

-

ResearchGate. (2017). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. Retrieved from [Link]

-

SpectraBase. 2-Chloro-6-methoxy-pyridine. Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–877. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Retrieved from [Link]

-

ResearchGate. (2017). Fig. 2. 500 MHz 1 H NMR spectra of (a) cis-[Ru(bpy) 2 (NA)Cl][PF 6 ]. Retrieved from [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(20), 7028. Retrieved from [Link]

-

ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 794-814. Retrieved from [Link]

-

MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4649. Retrieved from [Link]

-

Polish Academy of Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 14(5), 327-331. Retrieved from [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Retrieved from [Link]

Sources

Structural Elucidation of (2-Chloro-6-methoxypyridin-3-yl)methanol: A Predictive Analysis of 13C NMR Chemical Shifts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-6-methoxypyridin-3-yl)methanol is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Accurate structural characterization is paramount for understanding its reactivity, function, and potential applications. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a detailed, in-depth analysis of the predicted 13C NMR chemical shifts for this compound. By dissecting the electronic effects of the chloro, methoxy, and hydroxymethyl substituents on the pyridine core, we offer a robust predictive framework for spectral assignment. This document serves as a technical resource for researchers, enabling them to anticipate, interpret, and verify the 13C NMR spectrum of this compound and structurally related analogs.

Introduction: The Imperative of Spectroscopic Verification

In the realm of drug discovery and development, the precise molecular structure of a compound is its fundamental identity. It dictates biological activity, metabolic stability, and toxicological profile. This compound, with its multifunctionalized pyridine ring, presents a unique electronic environment. 13C NMR spectroscopy provides a direct fingerprint of the carbon skeleton, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment.

This guide moves beyond a simple listing of values. It explains the causality behind the predicted chemical shifts, grounding the analysis in the fundamental principles of substituent-induced chemical shifts (SCS) on a heteroaromatic system. Understanding these principles is crucial for any scientist working on the synthesis and characterization of novel chemical entities.

Foundational Principles: Predicting Chemical Shifts in Substituted Pyridines

The prediction of 13C NMR chemical shifts in polysubstituted aromatic and heteroaromatic systems is a well-established methodology that relies on the principle of additivity.[1] The chemical shift of a carbon atom in a substituted ring can be estimated by starting with the chemical shift of the corresponding carbon in the parent heterocycle (pyridine) and adding incremental values (Substituent-induced Chemical Shifts or SCS) for each substituent.

The key electronic factors influencing these shifts are:

-

Inductive Effects: Electronegative substituents (like -Cl and -OR) withdraw electron density through the sigma bond network, deshielding nearby carbons and shifting their signals downfield (to higher ppm).

-

Resonance (Mesomeric) Effects: Substituents with lone pairs (like -OR) or pi systems can donate or withdraw electron density through the pi system of the ring. This effect is most pronounced at the ortho and para positions.

-

Anisotropic Effects: These are through-space effects arising from the magnetic fields generated by electron clouds in pi systems or nearby groups.

For this analysis, we will use the known 13C NMR data for pyridine in CDCl3 (C2/6: 150.35 ppm, C3/5: 123.87 ppm, C4: 135.91 ppm) as our baseline and consider the cumulative effects of the chloro, methoxy, and hydroxymethyl groups.[2][3]

Caption: Structure of this compound with carbon numbering.

Detailed Analysis of Substituent Effects and Predicted Chemical Shifts

Each substituent modifies the electronic landscape of the pyridine ring in a distinct manner. The interplay of these effects determines the final chemical shift for each carbon atom.

The Pyridine Core Carbons (C2-C6)

-

C2 (ipso- to Chloro): The carbon directly attached to the electronegative chlorine atom will be significantly deshielded due to the strong inductive effect. We predict this signal to be significantly downfield. Based on data for 2-chloropyridine analogs, this carbon typically appears in the 150-155 ppm range.

-

C3 (ipso- to Hydroxymethyl): The -CH2OH group is a weak electron-donating group. It will have a modest effect on the attached C3 carbon and other ring positions.

-

C4: This carbon is para to the chloro group and meta to the methoxy and hydroxymethyl groups. The electron-withdrawing nature of the chlorine will deshield it, while the methoxy group's influence at the meta position is minimal. We expect a downfield shift relative to pyridine's C4.

-

C5: This position is para to the methoxy group. The strong electron-donating resonance effect of the -OCH3 group will cause significant shielding, shifting this signal upfield.

-

C6 (ipso- to Methoxy): The carbon attached to the oxygen of the methoxy group will be strongly deshielded due to oxygen's high electronegativity. This carbon is expected to have the most downfield shift among the ring carbons, typically appearing in the 160-165 ppm range.[4]

The Substituent Carbons (C7, C8)

-

C7 (Methoxy Carbon, -OCH3): The carbon of the methoxy group is attached to a highly electronegative oxygen atom. Its chemical shift is characteristic and typically falls within the 50-60 ppm range.[5]

-

C8 (Hydroxymethyl Carbon, -CH2OH): The methylene carbon attached to an oxygen atom is also deshielded. Its chemical shift is generally found in the 50-65 ppm range.[6]

Summary of Predicted 13C NMR Data

The following table summarizes the predicted chemical shifts for this compound, assuming a standard deuterated chloroform (CDCl3) solvent.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C6 | 162.5 | ipso-C attached to OMe; strong deshielding by oxygen. |

| C2 | 151.0 | ipso-C attached to Cl; strong deshielding by chlorine. |

| C4 | 140.5 | Deshielded by adjacent nitrogen and para-Cl. |

| C3 | 122.0 | ipso-C to CH₂OH; position influenced by all three substituents. |

| C5 | 108.0 | Shielded by strong resonance donation from para-OMe group. |

| C8 (-CH₂OH) | 60.5 | Methylene carbon attached to electronegative oxygen.[6] |

| C7 (-OCH₃) | 54.0 | Methoxy carbon attached to electronegative oxygen.[5] |

Standardized Experimental Protocol for 13C NMR Acquisition

To validate these predictions, a standardized experimental protocol is essential for obtaining a high-quality, reproducible 13C NMR spectrum.

Sample Preparation

-

Mass Measurement: Accurately weigh 15-25 mg of the dried this compound sample.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single, well-characterized residual solvent peak (~77.23 ppm).[2]

-

Internal Standard: CDCl3 typically serves as a secondary reference. For highly accurate work, a small amount of tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.[7]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4 cm).

Spectrometer Setup and Data Acquisition

-

Instrument: A modern NMR spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended, corresponding to a 13C frequency of ~101 MHz.

-

Tuning and Matching: Tune and match the NMR probe to the 13C frequency to ensure maximum signal-to-noise.

-

Shimming: Shim the magnetic field homogeneity using the deuterium lock signal from the CDCl3 solvent to obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled 13C experiment (e.g., zgpg30 or similar).

-

Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

-

Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): Set a relaxation delay of 2 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantification, but this is sufficient for detection.

-

Acquisition Time (aq): Set to 1-2 seconds.

-

Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 128 to 1024) to achieve an adequate signal-to-noise ratio, as the 13C isotope is only 1.1% abundant.

-

Data Processing

-

Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction algorithm.

-

Referencing: Reference the spectrum by setting the CDCl3 triplet midpoint to 77.23 ppm.[2]

-

Peak Picking: Identify and label the chemical shift of all distinct carbon signals.

Caption: Standard workflow for 13C NMR experimental analysis.

Conclusion

This guide provides a comprehensive, theory-grounded prediction of the 13C NMR spectrum of this compound. By systematically evaluating the inductive and resonance effects of the substituents, we have assigned a probable chemical shift to each of the seven unique carbon atoms in the molecule. The provided experimental protocol offers a self-validating system to confirm these predictions. This integrated approach of prediction and verification is fundamental to the workflow of chemical research and development, ensuring the structural integrity of novel compounds and accelerating the pace of scientific discovery.

References

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. CH3OH C-13 nmr spectrum of methanol analysis. [https://www.docbrown.info/page06/molecule_shapes/methanol- spectroscopy.htm]([Link] spectroscopy.htm)

-

DiVA Portal. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

SpectraBase. (n.d.). 2-Chloro-6-methoxy-pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. [Link]

-

MDPI. (2002). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

DTIC. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Supporting Information. (n.d.). Copies of 1H and 13C NMR Spectra of Products. [Link]

-

ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.washington.edu [chem.washington.edu]

- 3. hmdb.ca [hmdb.ca]

- 4. 2-Methoxypyridine(1628-89-3) 13C NMR [m.chemicalbook.com]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of (2-Chloro-6-methoxypyridin-3-yl)methanol in Organic Solvents

Introduction

(2-Chloro-6-methoxypyridin-3-yl)methanol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a chlorinated and methoxylated pyridine ring with a hydroxymethyl group, presents a unique combination of functional groups that dictate its physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] The molecular structure of this compound allows for an analysis of its expected solubility in different classes of organic solvents.

Molecular Structure:

Analysis of Functional Groups and their Influence on Polarity:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, making pyridine a polar molecule.[2] This nitrogen atom can also act as a hydrogen bond acceptor.

-

Hydroxymethyl Group (-CH2OH): The hydroxyl group is highly polar and can act as both a hydrogen bond donor and acceptor. This group significantly contributes to the molecule's ability to interact with polar solvents. The presence of hydroxyl groups can lead to high solubility in water.

-

Methoxy Group (-OCH3): The methoxy group is moderately polar and can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): The chloro group is electronegative and contributes to the overall polarity of the molecule.

Predicted Solubility:

Based on its structure, this compound is expected to be a polar molecule. Therefore, it is predicted to have good solubility in polar organic solvents and limited solubility in nonpolar organic solvents.

Expected Solubility in Common Organic Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Water | High | The hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of these solvents. The pyridine nitrogen and methoxy oxygen can also act as hydrogen bond acceptors. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions with the solute. The absence of a hydroxyl group in the solvent prevents hydrogen bond donation to the solute's chloro and methoxy groups, but they can accept hydrogen bonds from the solute's hydroxyl group. |

| Nonpolar Solvents | Hexane, Toluene | Low | The significant difference in polarity between the polar solute and nonpolar solvents will result in weak intermolecular interactions, leading to poor solubility. |

Experimental Determination of Solubility

Saturation Shake-Flask Method Workflow

The following diagram illustrates the workflow for the saturation shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for the saturation shake-flask solubility determination method.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, hexane)

-

Scintillation vials or other suitable containers with secure caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Slurries:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test different time points to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a chemically resistant filter (e.g., PTFE). This step must be performed carefully to avoid transferring any solid particles.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution solvent should be miscible with the sample and compatible with the analytical technique.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[4][5]

-

HPLC-UV Method: Develop a method using a suitable column (e.g., C18) and mobile phase. The concentration is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.

-

UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λmax) of the compound. The concentration is then calculated using a calibration curve based on Beer-Lambert law.[6]

-

Data Analysis:

Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Factors Influencing Solubility

Several factors can significantly influence the solubility of this compound.

Temperature

For most solid solutes, solubility increases with increasing temperature.[7] This is because the dissolution process is often endothermic. When developing a process or formulation, it is essential to determine the solubility at different temperatures.

Solvent Polarity

As discussed in the predicted solubility section, the polarity of the solvent is a critical factor. A good match between the polarity of the solute and the solvent will lead to higher solubility.

Crystalline Form (Polymorphism)

The crystalline form of the solid can affect its solubility. Different polymorphs of the same compound can have different lattice energies, leading to variations in their solubility. It is important to characterize the solid form of this compound being used in the solubility studies.

pH (for aqueous solutions)

While this guide focuses on organic solvents, if the solubility in aqueous systems is of interest, pH will be a critical factor. The pyridine nitrogen can be protonated at acidic pH, forming a more polar and water-soluble salt.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of its physicochemical properties with robust experimental methodologies, researchers can obtain the critical solubility data needed for successful drug development and chemical process optimization. The provided protocols and workflows serve as a practical resource for scientists in the field, ensuring the generation of accurate and reliable solubility data.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

- Jain, A., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

- Baka, E., et al. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28.

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Impactfactor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Retrieved from [Link]

-

ResearchGate. (2023, August 14). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Retrieved from [Link]

-

PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal Violet Assay for Determining Viability of Cultured Cells. Retrieved from [Link]

-

MDPI. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Chloro-6-methylquinolin-3-yl)methanol. Retrieved from [Link]

- Unknown. (n.d.).

-

ChemRxiv. (n.d.). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

-

Assay Genie. (2025, June 18). Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2016, December 11). Policy: Good Laboratory Practices Advisories - Compliance Monitoring. Retrieved from [Link]

-

Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

-

TPP. (n.d.). Crystal violet staining for identification of cell growth issues. Retrieved from [Link]

-

World Health Organization. (n.d.). GOOD LABORATORY PRACTICE (GLP). Retrieved from [Link]

-

YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

ResearchGate. (2025, September 20). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

GAC Chemical. (n.d.). Methanol Safety Data Sheet. Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents. Retrieved from [Link]

-

Assay Genie. (n.d.). Crystal Violet Cell Cytotoxicity Assay Kit (BN00596). Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

YouTube. (2010, September 13). Solubility tests and Recrystallization Part 1. Retrieved from [Link]

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

ACS Publications. (n.d.). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methanol. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. improvedpharma.com [improvedpharma.com]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of (2-Chloro-6-methoxypyridin-3-yl)methanol

Introduction: The Critical Role of Solid-State Characterization in Drug Development

In the landscape of modern drug development, the precise characterization of an active pharmaceutical ingredient's (API) solid-state properties is not merely a regulatory formality but a cornerstone of rational drug design. The three-dimensional arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, stability, bioavailability, and manufacturability.[1][2][3] For drug development professionals, a thorough understanding of the crystalline form of a potential drug candidate like (2-Chloro-6-methoxypyridin-3-yl)methanol, a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry, is paramount. The presence of multiple crystalline forms, or polymorphs, can have profound implications for a drug's efficacy and safety.[1][4]

This in-depth technical guide provides a comprehensive framework for the crystal structure analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. We will explore a multi-faceted approach, beginning with the foundational technique of single-crystal X-ray diffraction (SC-XRD) and complemented by essential bulk characterization methods such as Powder X-ray Diffraction (PXRD) and thermal analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).

Part 1: The Foundation - Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is an unparalleled, non-destructive analytical technique that provides definitive information about the internal lattice of a crystalline substance.[5] It allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the intricate details of intermolecular interactions, ultimately revealing the three-dimensional structure of a molecule.[5][6][7]

The Genesis: Growing High-Quality Single Crystals